Ethyl ({3-[(3-chlorophenyl)carbamoyl]-4,6-dimethylpyridin-2-yl}sulfanyl)acetate
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Overview
Description
ETHYL 2-({3-[(3-CHLOROPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a chlorophenyl group, a carbamoyl group, and a sulfanyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-({3-[(3-CHLOROPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the chlorophenyl and carbamoyl groups. The final step involves the addition of the sulfanyl acetate moiety under controlled conditions. The reaction conditions often require the use of catalysts, specific temperature ranges, and solvents to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can help in identifying the most efficient reaction conditions. Additionally, purification methods such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({3-[(3-CHLOROPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
ETHYL 2-({3-[(3-CHLOROPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-({3-[(3-CHLOROPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-({5-[(4-CHLOROPHENYL)CARBAMOYL]PYRIDIN-2-YL}SULFANYL)ACETATE: Similar structure but with different substitution patterns.
ETHYL 2-({3-[(2-CHLOROPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE: Variation in the position of the chlorine atom.
Uniqueness
ETHYL 2-({3-[(3-CHLOROPHENYL)CARBAMOYL]-4,6-DIMETHYLPYRIDIN-2-YL}SULFANYL)ACETATE is unique due to its specific substitution pattern and the presence of both carbamoyl and sulfanyl acetate groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19ClN2O3S |
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Molecular Weight |
378.9 g/mol |
IUPAC Name |
ethyl 2-[3-[(3-chlorophenyl)carbamoyl]-4,6-dimethylpyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C18H19ClN2O3S/c1-4-24-15(22)10-25-18-16(11(2)8-12(3)20-18)17(23)21-14-7-5-6-13(19)9-14/h5-9H,4,10H2,1-3H3,(H,21,23) |
InChI Key |
WIHKRAASOYHGIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(=CC(=N1)C)C)C(=O)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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